molecular formula C22H24O6 B601075 Decitabine Impurity 6 CAS No. 78185-66-7

Decitabine Impurity 6

カタログ番号: B601075
CAS番号: 78185-66-7
分子量: 384.43
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

化学反応の分析

Types of Reactions: Decitabine Impurity 6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.

    Substitution: Substitution reactions involving nucleophiles can lead to the formation of different derivatives of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia or primary amines are often employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

科学的研究の応用

Scientific Research Applications

  • Toxicology Studies
    • A Good Laboratory Practice (GLP) repeat-dose toxicology study conducted on CD-1 mice assessed the toxicity profile of Decitabine for Injection compared to Dacogen, a marketed formulation. The study found that both formulations had similar toxicity profiles, with notable effects on target organs such as the testis and epididymis. Impurities, including Decitabine Impurity 6, were monitored throughout the study and were found to increase over time, indicating potential safety concerns if present above specified limits .
  • Clinical Trials
    • Clinical studies have evaluated the safety and efficacy of decitabine in patients with various hematological malignancies. In a retrospective analysis involving patients with acute myeloid leukemia, it was noted that those with renal dysfunction exhibited higher rates of significant toxicities when treated with decitabine. This highlights the importance of monitoring impurity levels, including this compound, to mitigate adverse effects in vulnerable populations .
  • Pharmacological Insights
    • Research has shown that decitabine functions as an epigenetic modifier by inhibiting DNA methylation. Studies have indicated that while decitabine reduces global levels of 5-methylcytosine in DNA, it paradoxically increases levels of other derivatives such as 5-hydroxymethylcytosine. Understanding these mechanisms is crucial for developing strategies to enhance therapeutic efficacy while minimizing toxicity associated with impurities like this compound .

Case Studies

  • Case Study: Efficacy in Myelodysplastic Syndromes
    • A study involving patients with refractory anemia demonstrated that treatment with decitabine led to an overall response rate of approximately 67.9%. The study noted that initial responses were typically observed within two cycles of treatment. Monitoring for impurities was essential as they could influence patient outcomes and response rates .
  • Combination Therapy Insights
    • In a clinical trial assessing the combination of decitabine with idarubicin and cytarabine for treating refractory acute myeloid leukemia, researchers reported a complete remission rate of 47.6%. The study underscored the need for careful monitoring of drug formulations to ensure that impurities do not compromise treatment effectiveness or patient safety .

類似化合物との比較

Uniqueness of Decitabine Impurity 6: this compound is unique due to its specific formation pathway and its role as a degradation product of decitabine. Its presence can indicate the stability and quality of decitabine formulations, making it an important compound for analytical and quality control purposes .

生物活性

Decitabine Impurity 6, a degradation product of the chemotherapeutic agent decitabine, has garnered attention in scientific research due to its potential biological activity and implications in therapeutic applications. Understanding its biological effects is crucial for ensuring the safety and efficacy of decitabine formulations, particularly in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).

Target Interaction
Decitabine, chemically known as 5-aza-2'-deoxycytidine, primarily exerts its effects by inhibiting DNA methyltransferases (DNMTs), leading to global DNA hypomethylation. This process alters gene expression patterns, which is pivotal for reactivating silenced tumor suppressor genes and inducing differentiation in cancer cells . While the specific mechanism of this compound is less well-defined, it is hypothesized to interact similarly with DNMTs, contributing to hypomethylation and subsequent biological effects.

Pharmacokinetics
Decitabine has a short plasma half-life of approximately 20 minutes due to rapid metabolism by cytidine deaminase in the liver. Consequently, understanding the pharmacokinetics of its impurities, including this compound, is vital for assessing their potential impact on therapeutic outcomes .

Biological Activity

Research indicates that this compound may influence several biological pathways:

  • DNA Methylation : Similar to decitabine, this impurity may induce changes in DNA methylation patterns, potentially affecting gene expression and cellular differentiation.
  • Cellular Toxicity : Studies have shown that impurities can modulate the toxicity profile of therapeutic agents. For instance, a GLP repeat-dose toxicology study demonstrated that impurities present in decitabine formulations could lead to increased toxicity in certain tissues .

Case Studies and Research Findings

  • Toxicology Studies
    A study conducted on CD-1 mice assessed the toxicity profiles of decitabine formulations containing various impurities, including this compound. The study found comparable toxicity between different formulations, with specific organ systems being affected by higher impurity levels .
  • Clinical Implications
    In clinical settings, decitabine has shown variable responses among patients with MDS and AML. The presence of impurities like this compound may influence these outcomes by altering drug metabolism and efficacy. For example, a multicenter study reported an overall response rate of 32% among patients treated with decitabine, suggesting that formulation quality—including impurity profiles—could impact therapeutic success .
  • Analytical Chemistry Applications
    This compound serves as a reference standard in analytical chemistry for assessing the stability and degradation pathways of decitabine. Its characterization helps ensure the quality control of pharmaceutical formulations .

Data Table: Summary of Key Findings on this compound

Study Type Findings
Toxicology StudyComparable toxicity profiles observed; specific organ systems affected by impurities .
Clinical Response RatesOverall response rate of 32% in MDS patients; implications for impurity effects on efficacy .
Analytical ChemistryUsed as a reference standard for stability studies; aids in quality control processes .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Decitabine Impurity 6 in drug substance batches?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for quantifying this compound due to its sensitivity and specificity for low-concentration impurities. Structural confirmation should involve nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular composition . For batch analysis, validate the method per ICH guidelines, ensuring parameters like linearity (R² ≥ 0.99), accuracy (90–110% recovery), and precision (RSD < 5%) are met .

Q. How can researchers ensure the reproducibility of impurity profiling studies for this compound?

  • Methodological Answer : Document experimental protocols in detail, including column type (e.g., C18), mobile phase gradients, and detection wavelengths. Use certified reference standards for calibration and spike recovery tests. Share raw chromatographic data and spectral interpretations in supplementary materials to enable cross-validation . For multi-institutional studies, adhere to harmonized guidelines (e.g., EMA, FDA) for forced degradation studies to standardize stress conditions (e.g., acid/base hydrolysis, oxidative stress) .

Q. What are the primary sources of this compound during synthesis, and how can they be minimized?

  • Methodological Answer : Impurity 6 typically arises from incomplete methylation during decitabine synthesis or intermediate degradation. Optimize reaction parameters (e.g., temperature, pH) using design-of-experiment (DoE) approaches. Monitor intermediate stability via real-time HPLC tracking and implement in-process controls (IPCs) to isolate impurities at critical stages .

Advanced Research Questions

Q. How can conflicting data on the genotoxic potential of this compound be resolved?

  • Methodological Answer : Conduct Ames tests (with/without metabolic activation) and in vitro micronucleus assays to assess mutagenicity. Compare results against structurally analogous impurities with established toxicological profiles. If contradictions persist, perform dose-response modeling to identify threshold effects and validate findings using orthogonal assays (e.g., comet assay) . Meta-analyses of published datasets should account for variability in experimental conditions (e.g., cell lines, exposure durations) .

Q. What strategies are effective for elucidating the degradation pathways of this compound under accelerated stability conditions?

  • Methodological Answer : Use high-resolution LC-MS/MS to track degradation products over time. Pair with quantum mechanical calculations (e.g., density functional theory) to predict reactive sites. For pathway validation, employ isotopic labeling (e.g., ¹³C or ²H) to trace bond cleavage patterns. Publish degradation kinetics (e.g., Arrhenius plots) and impurity "maps" in supplementary datasets .

Q. How should researchers design experiments to investigate the biological impact of this compound in preclinical models?

  • Methodological Answer : Use in vitro models (e.g., ACC cell lines) to assess cytotoxicity (via MTT assays) and epigenetic effects (e.g., DNA methylation via bisulfite sequencing). For in vivo studies, administer impurity 6 at concentrations equivalent to 30% of the threshold of toxicological concern (TTC) and monitor tumor growth inhibition and off-target effects. Include positive controls (e.g., decitabine alone) and validate findings with transcriptomic profiling (RNA-seq) .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Apply molecular dynamics simulations to estimate solubility and logP values. Use cheminformatics tools (e.g., Schrodinger’s QikProp) to predict absorption, distribution, metabolism, and excretion (ADME) profiles. Cross-validate predictions with experimental data from shake-flask solubility tests and partition coefficient assays .

Q. Methodological Considerations

  • Data Integrity : Include open-ended questions in study protocols (e.g., "Describe any anomalies observed during HPLC runs") to detect methodological inconsistencies .
  • Ethical Reporting : Disclose all synthetic routes and analytical parameters in publications to avoid selective data bias .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries when citing impurity profiles or toxicity data .

特性

CAS番号

78185-66-7

分子式

C22H24O6

分子量

384.43

純度

> 95%

数量

Milligrams-Grams

同義語

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。